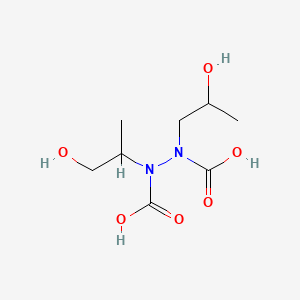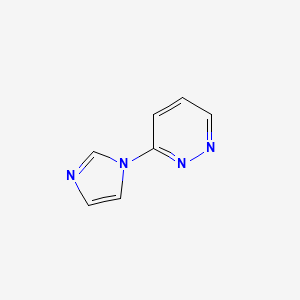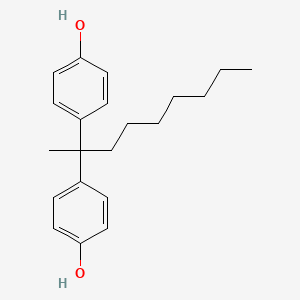
4,4'-Bisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bisphenol, also known as 4,4’-Biphenol, is an organic compound that is a phenolic derivative of biphenyl. It is a colorless solid that is insoluble in water but soluble in ethanol and ether. This compound is primarily used as an intermediate in the production of various polymers and resins due to its excellent heat resistance and stability .
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Bisphenol can be synthesized through several methods:
Debutylation of 3,3’,5,5’-tetra-tert-butyl-4,4’-dihydroxybiphenyl: This method involves the removal of tert-butyl groups from the precursor compound.
Alkaline Fusion of 4,4’-biphenyldisulfonic acid: This process involves heating the disulfonic acid in the presence of a strong base.
Boil Down of Benzidinebisdiazonium Salts: This method involves the thermal decomposition of benzidinebisdiazonium salts.
Decarboxylation of 4,4’-dihydroxybiphenyl-2-carboxylic acid: This process involves the removal of a carboxyl group from the precursor acid.
Industrial Production Methods
In industrial settings, 4,4’-Bisphenol is often produced through the oxidative coupling of phenol derivatives. For example, the oxidative coupling of 2,6-di-tert-butylphenol can generate the tetra-tert-butyl derivative, which is then dealkylated to produce 4,4’-Bisphenol .
化学反应分析
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
科学研究应用
4,4’-Bisphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
作用机制
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
相似化合物的比较
4,4’-Bisphenol is part of a larger family of bisphenols, which include:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
4,4’-Bisphenol is unique due to its specific structural properties, which confer excellent heat resistance and stability. This makes it particularly valuable in the production of high-performance polymers and engineering plastics .
属性
CAS 编号 |
6807-18-7 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxyphenyl)nonan-2-yl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-16-21(2,17-8-12-19(22)13-9-17)18-10-14-20(23)15-11-18/h8-15,22-23H,3-7,16H2,1-2H3 |
InChI 键 |
KBWOAGGPYKQCAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


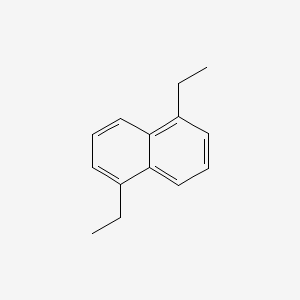
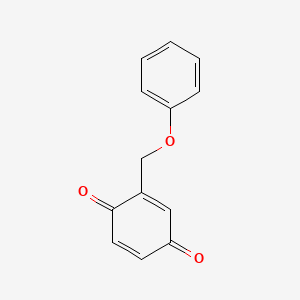
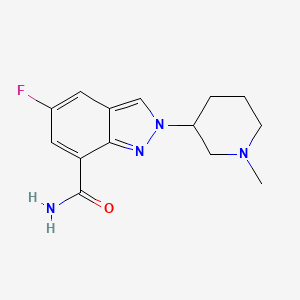
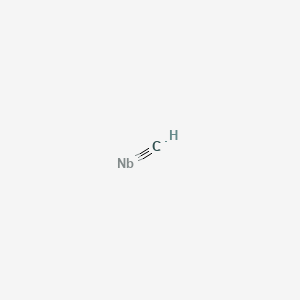
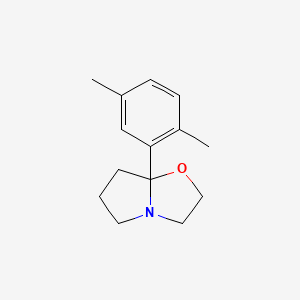
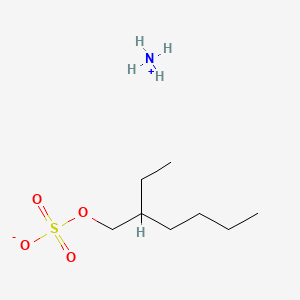
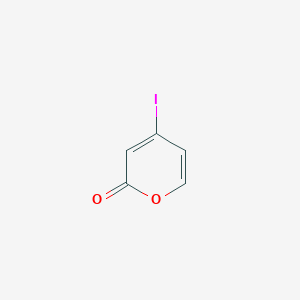
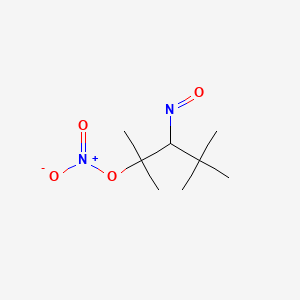
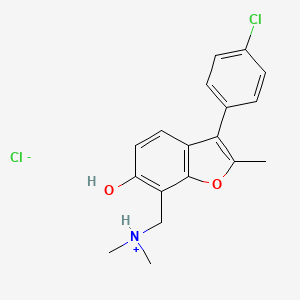
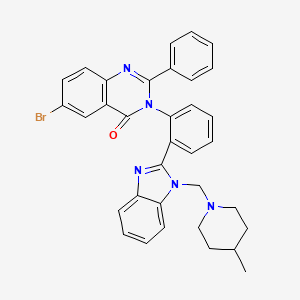
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
